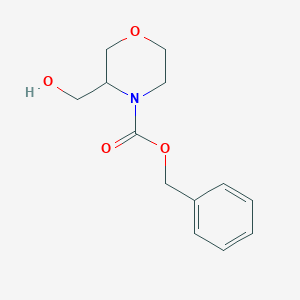

benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate

Description

Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 441717-93-7) is a chiral morpholine derivative with the molecular formula C₁₃H₁₇NO₄ . The compound features a morpholine ring substituted with a hydroxymethyl group at the 3-position (R-configuration) and a benzyl ester at the 4-position. This structural motif makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical research where stereochemistry and functional group diversity are critical for bioactivity .

Practical details include its commercial availability in quantities such as 500 mg at a price of $210 (as of 2021), supplied by vendors like Ajchem.in .

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-12-10-17-7-6-14(12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIAPFRJARUCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Morpholine Ring Formation

One effective method involves the reaction of N-benzylethanolamine with glyoxylic acid to form 4-benzyl-2-hydroxy-morpholine-3-one, which is a key intermediate (yield >81.5%, purity >96.3%). This cyclization is typically catalyzed under mild conditions, often involving aqueous hydroxide bases such as tetraethylammonium hydroxide to promote ring closure with good selectivity between morpholine and possible side products like oxazepanes.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position can be introduced by reduction of ester or amide intermediates. For example, lithium borohydride or lithium aluminium hydride reductions of methyl esters yield the corresponding hydroxymethyl derivatives without affecting amide groups. This step is critical to obtain the desired 3-(hydroxymethyl) substitution with retention of stereochemistry.

Esterification to Benzyl Ester

The benzyl ester is formed by reacting the morpholine-4-carboxylic acid intermediate with benzyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under controlled temperature and solvent conditions (e.g., dichloromethane) to afford the benzyl ester with high yield and stereochemical integrity.

Purification and Stereochemical Validation

Purification is commonly achieved by silica gel column chromatography using ethyl acetate/petroleum ether mixtures. The stereochemical purity is verified by chiral high-performance liquid chromatography using polysaccharide-based columns and confirmed by nuclear magnetic resonance spectroscopy focusing on characteristic morpholine ring signals.

Representative Synthetic Scheme

Alternative and Green Synthetic Strategies

Recent advances have explored more sustainable approaches, such as selective monoalkylation of primary amines to form morpholines using ethylene sulfate, which could be adapted for derivatives like this compound. These methods emphasize environmental safety and scalability.

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the diastereoselectivity and yield of the cyclization step, with pyridine showing complete diastereoselectivity in related systems.

- Reduction steps must be carefully controlled to avoid over-reduction or side reactions; lithium borohydride offers selectivity advantages over lithium aluminium hydride for certain intermediates.

- The benzyl esterification step benefits from mild conditions to prevent racemization and maintain chiral integrity.

- Purification techniques such as recrystallization and chromatography are essential to remove by-products like oxazepanes formed during cyclization.

- Analytical methods including chiral HPLC and NMR spectroscopy are indispensable for confirming stereochemistry and purity.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: Benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzyl ®-3-(carboxymethyl)morpholine-4-carboxylate.

Reduction: Methyl ®-3-(hydroxymethyl)morpholine-4-carboxylate.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its morpholine ring, which is a common motif in bioactive molecules.

Medicine: In medicinal chemistry, benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features provided by the morpholine ring and benzyl group.

Mechanism of Action

The mechanism of action of benzyl ®-3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related morpholine derivatives, highlighting key differences in functional groups, stereochemistry, and similarity scores derived from computational or empirical analyses:

Key Observations:

Functional Group Variations: The target compound’s hydroxymethyl and benzyl ester groups distinguish it from analogs like 106973-36-8 (carboxylic acid) and 1235639-75-4 (methyl ester). These differences influence solubility and reactivity; esters generally exhibit higher lipophilicity than carboxylic acids, enhancing membrane permeability in drug candidates .

Stereochemical Impact :

- The R-configuration in the target compound and 106973-36-8 contrasts with the S-configuration in 106973-37-7. Such stereochemical differences can drastically affect biological activity, as seen in enantiomeric pairs like thalidomide .

Similarity Score Discrepancies :

- The varying scores for 106973-36-8 (0.97 vs. 0.75) likely arise from different computational algorithms: the higher score () may prioritize benzyl and morpholine core similarity, while the lower score () penalizes carboxylic acid vs. ester differences .

Biological Activity

Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of a hydroxymethyl group at the third carbon and a benzyl group at the fourth carbon of the morpholine ring, enables it to interact with various biological targets, which may lead to significant pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : C13H17NO4

- Molecular Weight : Approximately 251.28 g/mol

The compound's unique structure enhances its solubility and bioavailability compared to similar compounds, making it an attractive candidate for further research in drug development.

Research indicates that this compound may exhibit several biological activities, including:

- Antagonistic Activity : It has been implicated in studies focusing on receptor antagonism, particularly against AM receptors. The compound's structure allows it to form crucial interactions with receptor sites, influencing its binding affinity and efficacy .

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which could be leveraged for therapeutic purposes in diseases where enzyme activity is dysregulated.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional differences between this compound and related morpholine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C12H17NO4 | Tertiary butyl group provides different steric properties. |

| tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | C12H19N3O4 | Contains an amino group, enhancing reactivity. |

| (3R)-hydroxymethyl-4-benzylmorpholine | C13H17NO3 | Lacks carboxylic acid functionality, altering activity. |

| tert-butyl 3-hydroxyazetidine-1-carboxylate | C10H17NO3 | Azetidine ring alters pharmacokinetic properties. |

Antagonistic Effects on AM Receptors

A systematic study demonstrated that this compound could act as an antagonist at AM receptors. The binding affinity was evaluated using various structural analogs, revealing that modifications to the benzyl side chain significantly influenced receptor interaction and potency .

Inhibition of Topoisomerase II

In another study involving hydroxymethyl derivatives, compounds similar to this compound exhibited antiproliferative effects in mammalian cells by inhibiting topoisomerase II. This mechanism suggests potential applications in cancer therapy .

Q & A

What are the optimal synthetic routes for benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzyl chloroformate with a morpholine derivative (e.g., 3-(hydroxymethyl)morpholine) in the presence of a base like triethylamine. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzyl chloroformate to the morpholine precursor to minimize side products.

- Temperature control : Stir at room temperature (20–25°C) for 12–24 hours to ensure complete conversion .

- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields (>95%). Industrial-scale synthesis may employ continuous-flow reactors to enhance efficiency .

How can spectroscopic techniques validate the structural integrity of this compound?

- NMR analysis :

- Mass spectrometry : ESI-MS or HRMS should show a molecular ion peak matching the exact mass (, calc. 263.1158) .

What advanced crystallographic methods resolve stereochemical ambiguities in this compound?

- SHELX refinement : Use SHELXL for high-resolution X-ray diffraction data to model the (R)-configuration. Key parameters:

- Twinned data handling : For challenging crystals, employ SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

How can network pharmacology elucidate the compound’s interaction with neurodegenerative pathways?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like SIRT3 (PDB ID: 3GLR). Prioritize:

- Binding affinity : Compare docking scores (ΔG ≤ -8.0 kcal/mol suggests strong interaction).

- Residue interactions : Identify hydrogen bonds with catalytic residues (e.g., His158, Glu156) .

- Pathway enrichment : Apply KEGG/GO analysis to link the compound to pathways like FoxO signaling (hsa04068) or mitochondrial biogenesis via AMPK-PGC-1α .

How should researchers address discrepancies in synthetic yields or spectral data?

- Reproducibility checks :

- Batch comparison : Analyze multiple synthesis batches via HPLC (C18 column, 220 nm) to detect impurities.

- Isotopic labeling : Use C-labeled reagents to trace unexpected byproducts .

- Data reconciliation :

What strategies optimize enantiomeric purity during synthesis?

- Chiral chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate (R)- and (S)-enantiomers.

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee >98%) .

- Circular dichroism (CD) : Monitor ee by comparing Cotton effects at 220–250 nm .

How does the compound’s stereochemistry influence its biochemical activity?

- Enzyme inhibition assays : Compare (R)- and (S)-isomers in assays targeting sirtuins or kinases.

- IC50 determination : Use fluorogenic substrates (e.g., Ac-p53 peptide for SIRT1).

- Kinetic studies : Analyze and changes to infer competitive/non-competitive inhibition .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stereospecific binding stability .

What are the challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.

- Catalyst recycling : Immobilize Pd/C or enzymes on mesoporous silica to reduce costs .

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring via Raman spectroscopy .

How can computational modeling predict metabolic stability?

- CYP450 interaction : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4).

- Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxymethyl oxidation to carboxylate) via GLORYx .

What are emerging applications in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.